molecular formula C8H9BrINO B8471572 2-Bromo-6-iodo-3-propoxypyridine

2-Bromo-6-iodo-3-propoxypyridine

Cat. No. B8471572
M. Wt: 341.97 g/mol
InChI Key: RKTMPNNVQWAFNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-6-iodo-3-propoxypyridine is a useful research compound. Its molecular formula is C8H9BrINO and its molecular weight is 341.97 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C8H9BrINO

Molecular Weight

341.97 g/mol

IUPAC Name

2-bromo-6-iodo-3-propoxypyridine

InChI

InChI=1S/C8H9BrINO/c1-2-5-12-6-3-4-7(10)11-8(6)9/h3-4H,2,5H2,1H3

InChI Key

RKTMPNNVQWAFNZ-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(N=C(C=C1)I)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

Potassium carbonate (1.38 g) and n-propyl iodide (1.13 g) were added to a solution of 2-bromo-6-iodopyridin-3-ol (1.0 g, described in WO 2007088996) in N,N-dimethylformamide (10 mL), and the mixture was stirred at room temperature for two hours. The reaction solution was poured into water, followed by extraction with ethyl acetate. The organic layer was washed with brine, dried over anhydrous magnesium sulfate and filtered, after which the solvent was evaporated under reduced pressure to give 2-bromo-6-iodo-3-propoxypyridine as a crude product.
Quantity
1.38 g
Type
reactant
Reaction Step One
Quantity
1.13 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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